Amperozide Dihydrochloride

Receptor binding Selectivity Antipsychotic

Researchers often rely on 5-HT2 antagonists that carry confounding D2 activity, obscuring behavioral readouts. Amperozide Dihydrochloride eliminates this variable with a 33-fold selectivity for 5-HT2 over D2 receptors, showing no in vivo D2 occupancy up to 40 mg/kg. Key advantages: (i) Enables confident attribution of anxiolytic or anti-aggressive effects to 5-HT2 blockade. (ii) Provides a unique tool for studying mesocortical dopamine function via 10-fold preferential DA efflux in the medial prefrontal cortex. (iii) Its dihydrochloride salt ensures robust aqueous solubility for reproducible in vitro and in vivo dosing.

Molecular Formula C23H31Cl2F2N3O
Molecular Weight 474.4 g/mol
CAS No. 1307807-06-2
Cat. No. B1473715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmperozide Dihydrochloride
CAS1307807-06-2
Molecular FormulaC23H31Cl2F2N3O
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
InChIInChI=1S/C23H29F2N3O.2ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);2*1H
InChIKeyKOTPHFATFCZQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amperozide Dihydrochloride: A Potent and Selective 5-HT2 Receptor Antagonist with Minimal Dopamine D2 Activity


Amperozide Dihydrochloride (CAS: 1307807-06-2), a diphenylbutylpiperazine derivative, is a potent and selective antagonist of the serotonin 5-HT2 receptor. It demonstrates high in vitro binding affinity for 5-HT2 receptors (Ki = 16.5–26 nM) and markedly low affinity for dopamine D2 receptors (Ki = 403–540 nM) [1]. This profile distinguishes it from both classical and many atypical antipsychotics. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo applications. While not marketed for human use, it serves as a valuable research tool in neuroscience, particularly for investigating serotonergic modulation of dopaminergic function and behavior.

Why Amperozide Dihydrochloride Cannot Be Replaced by Common 5-HT2 Antagonists or Antipsychotics


Despite sharing a primary target with other 5-HT2 antagonists like ritanserin or MDL 100,907, Amperozide Dihydrochloride cannot be substituted due to its unique and quantifiable combination of pharmacological properties. Crucially, its interaction with the dopamine transporter (DAT) and its specific regional effects on dopamine efflux in the brain (preferentially affecting mesocorticolimbic versus nigrostriatal pathways) are not recapitulated by other selective 5-HT2 antagonists [1]. Furthermore, its in vivo functional profile, including an inability to displace D2 radioligands at high doses and a limbic-selective behavioral profile, starkly differentiates it from both typical antipsychotics like haloperidol and atypical agents like risperidone [2][3]. This unique fingerprint makes it an irreplaceable tool for specific mechanistic studies.

Amperozide Dihydrochloride: A Quantitative Comparator-Based Evidence Guide for Procurement


Superior Selectivity for 5-HT2 vs. D2 Receptors: A Quantitative Comparison with Risperidone

Amperozide demonstrates an exceptionally high selectivity ratio for 5-HT2 receptors over dopamine D2 receptors. In contrast, the atypical antipsychotic risperidone is a potent D2 antagonist. Quantitatively, Amperozide's in vitro Ki for 5-HT2 is 16.5 nM [1], while its Ki for striatal D2 is 540 nM [1], yielding a D2/5-HT2 Ki ratio of approximately 33. For risperidone, in vitro Ki values are 2.5 nM for D2 and 0.25 nM for 5-HT2, yielding a D2/5-HT2 Ki ratio of 10 [2]. This indicates that Amperozide is over 3-fold more selective for 5-HT2 over D2 than risperidone. This differential is even more pronounced in vivo, where Amperozide (up to 40 mg/kg) fails to displace radioligand binding to D2 receptors [3], unlike risperidone which shows high in vivo occupancy at both sites [4].

Receptor binding Selectivity Antipsychotic 5-HT2A Dopamine D2

Unique Preferential Enhancement of Cortical Dopamine Release vs. Clozapine and Haloperidol

Using in vivo microdialysis in awake rats, Amperozide (10 mg/kg, s.c.) produced a 326% increase in extracellular dopamine (DA) in the medial prefrontal cortex (MPC), compared to a 30% increase in the nucleus accumbens (NAC) [1]. This MPC/NAC ratio of ~10.9 is quantitatively distinct from comparators. Under the same experimental paradigm, clozapine (10 mg/kg, s.c.) produced a 279% increase in MPC DA and a 98% increase in NAC DA (ratio ~2.8) [1]. Haloperidol, a typical antipsychotic, does not produce this preferential cortical effect and instead potently increases DA in the striatum [2]. This demonstrates that Amperozide has a significantly greater preferential effect on mesocortical DA transmission than even the prototypical atypical antipsychotic clozapine.

Microdialysis Dopamine release Prefrontal cortex Atypical antipsychotic Regional selectivity

Divergent Effects on Dopamine Transporter: Inhibition of Carrier-Mediated Release

A defining and unique feature of Amperozide is its ability to inhibit carrier-mediated dopamine release via the dopamine transporter (DAT). In contrast to typical D2 antagonists like haloperidol, which act postsynaptically, Amperozide demonstrates a functional interaction with DAT. In vivo microdialysis in rat striatum shows that local infusion of Amperozide (50 µM) blocks dopamine efflux induced by systemic amphetamine, a DAT substrate [1]. Crucially, this antagonistic effect was not attenuated under Ca++-free conditions, confirming a direct action on DAT, independent of vesicular release [1]. Co-administration of Amperozide (10 mg/kg, i.p.) with haloperidol (2 mg/kg, i.p.) resulted in an additive increase in extracellular dopamine levels [1], indicating that the two drugs operate via distinct, non-overlapping mechanisms.

Dopamine transporter Amphetamine In vivo microdialysis Carrier-mediated release Striatum

Quantified Lack of In Vivo D2 Receptor Occupancy at High Doses vs. Haloperidol

Amperozide's in vivo profile is characterized by a near-complete lack of dopamine D2 receptor occupancy in the striatum and limbic regions, even at high doses. In a direct comparative in vivo binding study, doses of Amperozide up to 40 mg/kg (s.c.) did not displace radioligand binding to D2 receptors in the striatum or olfactory tubercle of rats [1]. In stark contrast, the typical antipsychotic haloperidol potently displaced D2 binding at doses as low as 0.1 mg/kg [1]. Both compounds, along with ritanserin, blocked 5-HT2 binding sites in vivo with similar potency (ED50 ~1.1 mg/kg for Amperozide) [1]. This demonstrates that Amperozide achieves significant 5-HT2 receptor occupancy in vivo while having an undetectable effect on D2 occupancy, a functional separation not seen with most antipsychotics.

Receptor occupancy In vivo binding Dopamine D2 Striatum Extrapyramidal symptoms

Unique Behavioral Profile: Anxiolytic-Like and Anti-Aggressive Effects Without Catalepsy

In behavioral assays predictive of antipsychotic efficacy and side-effect liability, Amperozide demonstrates a profile distinct from both typical and other atypical antipsychotics. In the amphetamine-induced hypermotility model, Amperozide was as effective as classical neuroleptics, yet it did not produce catalepsy, a hallmark of D2 blockade and a predictor of extrapyramidal symptoms (EPS) in humans [1]. Quantitatively, in the elevated plus-maze, a test for anxiolytic activity, low doses of Amperozide produced a significant increase in open arm entries (+44%) and time spent (+72%) compared to controls [2]. This is in contrast to haloperidol, which does not produce anxiolytic-like effects and reliably induces catalepsy [1]. Furthermore, Amperozide reduces agonistic behavior (e.g., slashing, biting) in pigs without sedation [3], a finding consistent with its development as an anti-aggressive agent.

Behavioral pharmacology Anxiolytic Anti-aggressive Catalepsy Limbic selectivity

Amperozide Dihydrochloride: Key Research and Industrial Applications Based on Quantitative Evidence


Dissecting Serotonergic vs. Dopaminergic Contributions in Behavioral Models of Psychiatric Disorders

Given its high 5-HT2 selectivity (D2/5-HT2 ratio of 33) and lack of in vivo D2 occupancy up to 40 mg/kg [1], Amperozide Dihydrochloride is an ideal pharmacological tool for isolating 5-HT2-mediated behavioral effects. Researchers studying models of schizophrenia, anxiety, or aggression can use Amperozide to confidently attribute observed behavioral changes (e.g., anxiolytic-like effects in the elevated plus-maze, anti-aggressive effects [2]) to 5-HT2 antagonism, without the confounding variable of concurrent D2 blockade.

Investigating Prefrontal Cortical Dopamine Regulation and Cognitive Function

Amperozide's unique ability to preferentially enhance dopamine release in the medial prefrontal cortex (MPC) by over 10-fold compared to the nucleus accumbens [1] makes it a premier tool for studying mesocortical dopamine function. This region is critical for working memory and executive function. Studies aimed at understanding the neurochemical basis of cognitive deficits in schizophrenia or developing pro-cognitive therapies can leverage Amperozide's specific, quantifiable regional effect.

Probing the Functional Interplay Between 5-HT2 Receptors and the Dopamine Transporter (DAT)

The finding that Amperozide inhibits carrier-mediated dopamine release via DAT [1] opens a unique avenue for research. Unlike typical antipsychotics that act solely on postsynaptic receptors, Amperozide provides a tool to study the functional consequences of simultaneously blocking 5-HT2 receptors and modulating DAT function. This is particularly relevant for investigations into the mechanisms of psychostimulant action and addiction.

Veterinary Research on Aggression and Stress in Swine

Amperozide's anti-aggressive and stress-reducing properties in pigs are well-documented and underpin its primary industrial use [1]. For research in animal science and veterinary medicine, specifically studies aimed at improving animal welfare and productivity in intensive farming systems, Amperozide Dihydrochloride serves as a validated reference standard. Its effects on reducing harmful social behaviors like slashing and biting [1] make it a key compound for comparative pharmacology and behavioral studies in livestock.

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